(2S,5R)-5-(Morpholin-4-ylmethyl)oxolane-2-carboxylic acid;hydrochloride
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques such as X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability.Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One notable application of morpholine derivatives is in the development of neurokinin-1 (NK1) receptor antagonists. For example, a study describes the synthesis of a water-soluble NK1 receptor antagonist with potential implications for treating conditions like emesis and depression. This compound exhibited high efficacy in preclinical tests relevant to these conditions, underscoring the therapeutic potential of morpholine derivatives in neuropsychiatric and gastrointestinal disorders (Harrison et al., 2001).
Synthesis of Biologically Active Heterocycles
Morpholine derivatives also serve as key intermediates in the synthesis of biologically active heterocyclic compounds. A study highlighted the structural characteristics of a hydrochloric acid salt of a morpholine derivative, emphasizing its importance as a synthetic intermediate. Such intermediates are crucial for the development of new pharmaceuticals and materials with specific biological activities (Mazur, Pitucha, & Rzączyńska, 2007).
Drug Development and Molecular Imaging
Further, morpholine derivatives have been explored in the context of drug development and molecular imaging. For instance, a compound designed for imaging the norepinephrine transporter with positron emission tomography (PET) involves structural motifs related to morpholine, demonstrating the utility of these derivatives in creating diagnostic tools for neurological disorders (Lin & Ding, 2004).
Material Science and Polymer Chemistry
In material science, morpholine derivatives contribute to the synthesis of novel polymers with potential applications in biodegradable materials. The versatility of these compounds allows for the creation of polymers with specific properties, including pendant functional groups that can be further modified for targeted applications (Veld, Dijkstra, & Feijen, 1992).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.
Please consult with a qualified professional or refer to specific scientific literature for detailed information.
properties
IUPAC Name |
(2S,5R)-5-(morpholin-4-ylmethyl)oxolane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c12-10(13)9-2-1-8(15-9)7-11-3-5-14-6-4-11;/h8-9H,1-7H2,(H,12,13);1H/t8-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHULDRYNNBLKP-RJUBDTSPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CN2CCOCC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1CN2CCOCC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,5R)-5-(Morpholin-4-ylmethyl)oxolane-2-carboxylic acid;hydrochloride |
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